molecular formula C8H10Br2ClN3 B15094669 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine CAS No. 85826-38-6

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine

Cat. No.: B15094669
CAS No.: 85826-38-6
M. Wt: 343.44 g/mol
InChI Key: NCWOCIBSHJRJAJ-UHFFFAOYSA-N
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Description

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine is a chemical compound with the molecular formula C8H10Br2ClN3 It is a pyrimidine derivative, characterized by the presence of chlorine, bromine, and methyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine typically involves the reaction of 6-chloro-2-methyl-4-pyrimidinamine with 2,3-dibromopropyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds.

Scientific Research Applications

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the presence of reactive functional groups like bromine and chlorine atoms allows it to form covalent bonds with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine: This compound has an additional methyl group compared to 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine.

    6-Chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine: Another closely related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

CAS No.

85826-38-6

Molecular Formula

C8H10Br2ClN3

Molecular Weight

343.44 g/mol

IUPAC Name

6-chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C8H10Br2ClN3/c1-4-13-7(11)6(8(12)14-4)2-5(10)3-9/h5H,2-3H2,1H3,(H2,12,13,14)

InChI Key

NCWOCIBSHJRJAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)N

solubility

49.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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